4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
naphthalen-1-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(20-9-5-7-18-6-1-2-8-19(18)20)28-14-12-27(13-15-28)22-16-21(24-17-25-22)26-10-3-4-11-26/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQVNBJTIRQEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease (ad). Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. This can potentially improve cognitive function and memory in patients with Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine. Additionally, this compound has been found to interact with other proteins and biomolecules, including butyrylcholinesterase and various receptor proteins, through similar inhibitory mechanisms.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to enhance synaptic transmission by increasing the availability of acetylcholine at synaptic junctions. This effect is achieved through the inhibition of acetylcholinesterase, leading to prolonged acetylcholine activity. Furthermore, this compound has been shown to affect gene expression by upregulating genes involved in synaptic plasticity and downregulating genes associated with neurodegenerative processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with target biomolecules. This compound exerts its effects primarily through enzyme inhibition. The binding of this compound to acetylcholinesterase occurs at the active site of the enzyme, where it forms a covalent bond with the serine residue, thereby blocking the catalytic activity of the enzyme. Additionally, this compound has been found to interact with receptor proteins, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound has been found to be relatively high, with minimal degradation observed over extended periods. Long-term studies have shown that the inhibitory effects of this compound on acetylcholinesterase remain consistent, leading to sustained increases in acetylcholine levels. Prolonged exposure to this compound has also been associated with potential cytotoxic effects in certain cell types, necessitating careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodent models, likely due to its acetylcholinesterase inhibitory activity. At higher doses, adverse effects such as neurotoxicity and hepatotoxicity have been observed. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate groups, facilitating their excretion from the body. The metabolic flux of this compound and its metabolites can influence overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the bloodstream, such as albumin, play a role in the systemic distribution of this compound. The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and the endoplasmic reticulum of cells. The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments. The subcellular distribution of this compound can affect its interactions with target biomolecules and its overall biochemical activity.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (CAS 923185-66-4)
- Structure : Differs by a methyl group at position 4 and a piperidinyl group at position 6 instead of pyrrole.
- Molecular Formula : C25H29N5O vs. C23H20N6O for the target compound.
- Key Differences :
- The piperidinyl group (saturated six-membered ring) may reduce aromatic stacking compared to pyrrole.
- Methyl substitution could increase steric hindrance at position 3.
- Data : Molecular weight = 415.5 g/mol; SMILES:
Cc1cc(N2CCCCC2)nc(N2CCN(C(=O)c3cccc4ccccc34)CC2)n1.
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3)
- Structure : Pyrazine replaces naphthalene-carbonyl in the piperazine group; pyrrolidinyl (saturated) replaces 1H-pyrrole.
- Molecular Formula : C16H21N7 vs. C23H20N6O.
- Key Differences :
- Pyrazine is smaller and more polar than naphthalene-carbonyl, likely reducing lipophilicity.
- Pyrrolidinyl lacks aromaticity, altering electronic interactions.
- Data : Molecular weight = 311.39 g/mol .
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9)
- Simplified structure lacks the extended aromatic system of the target compound.
- Data : Molecular formula = C9H10F3N5 .
Heterocyclic Core Modifications
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- Example : 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5).
- Structure : Pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring.
- Key Differences :
- Additional nitrogen atoms in the fused core increase polarity and hydrogen-bonding capacity.
- Benzylpiperazine and chloro-methoxyphenyl groups enhance steric bulk.
Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives
- Example: 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Structure: Non-aromatic pyrrolo-pyridine-dione core with methoxy and methyl substituents. Key Differences:
- The dione moiety introduces two ketone groups, increasing hydrophilicity.
- Methoxy and methyl groups may sterically hinder interactions.
- Data : Synthesized and characterized in thermal studies .
Preparation Methods
Nucleophilic Aromatic Substitution
A common route involves substituting a halogen atom on a pyrimidine ring with a piperazine derivative. For instance:
-
Chloropyrimidine intermediate : 4,6-Dichloropyrimidine is reacted with 1H-pyrrole to introduce the pyrrol-1-yl group at the 6-position.
-
Piperazine coupling : The 4-chloro substituent is displaced by 1-(naphthalene-1-carbonyl)piperazine under basic conditions (e.g., KCO in DMF).
Example protocol :
Reductive Amination Approach
This method is effective for introducing the piperazine moiety while avoiding harsh substitution conditions:
-
Aldehyde intermediate : 6-(1H-pyrrol-1-yl)pyrimidine-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.
-
Reductive amination : The aldehyde reacts with 1-(naphthalene-1-carbonyl)piperazine using sodium cyanoborohydride (NaBHCN) in methanol/acetic acid.
Optimization notes :
Solid-Phase Combinatorial Synthesis
High-throughput methods enable rapid diversification of the pyrimidine core:
-
Resin-bound pyrimidine : Wang resin is functionalized with 4-amino-6-(1H-pyrrol-1-yl)pyrimidine.
-
Acylation : Naphthalene-1-carbonyl chloride is coupled to the resin-bound intermediate using DIEA in NMP.
-
Cleavage : TFA/DCM (1:1) liberates the final compound.
Advantages :
-
Parallel synthesis of analogs for structure-activity relationship (SAR) studies.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Reagents
-
NaBHCN vs. NaBH(OAc) : The latter offers higher selectivity for imine reduction in the presence of ester groups.
-
Palladium catalysts : Used in deprotection steps (e.g., hydrogenolysis of benzyl carbamates).
Purification and Characterization
Chromatographic Techniques
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.8–8.5 ppm) and confirms piperazine coupling.
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 456.18).
- X-ray Crystallography: Resolves 3D conformation of the naphthalene-carbonyl-piperazine moiety .
- HPLC-PDA: Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of key intermediates during synthesis?
Methodological Answer:
- Nucleophilic Aromatic Substitution: The pyrimidine core reacts with piperazine derivatives under basic conditions (K2CO3), where the leaving group (e.g., chloro) is displaced.
- Acylation: Naphthalene-1-carbonyl chloride reacts with piperazine via a carbodiimide-mediated coupling (DCC/DMAP), forming a stable amide bond. Computational modeling (DFT) can map transition states to rationalize regioselectivity .
Q. How does structural modification (e.g., substituent variation) influence biological activity?
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays.
- Meta-Analysis: Pool data from independent studies (e.g., PubChem BioAssay) to identify trends.
- Structural Analog Comparison: Cross-reference with compounds like 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, which shares similar pharmacophores but differs in solubility .
Experimental Design Considerations
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolyzed piperazine).
- Lyophilization: Enhances solid-state stability by reducing water content.
- Excipient Screening: Use cyclodextrins to encapsulate the naphthalene moiety, preventing oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
